2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride

Description

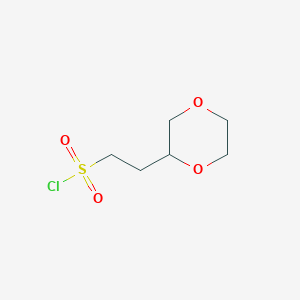

2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride (CAS: Not explicitly provided; CID: 131424063) is a sulfonyl chloride derivative characterized by a 1,4-dioxane ring fused to an ethane-sulfonyl chloride moiety. Its molecular formula is C₆H₁₁ClO₄S (molecular weight: 214.67 g/mol), with structural features including a sulfonyl chloride (–SO₂Cl) group and a 1,4-dioxane ring, which confers both reactivity and polarity . The compound’s SMILES string (C1COC(CO1)CCS(=O)(=O)Cl) and InChIKey (VGHNTASRZCVPIN-UHFFFAOYSA-N) confirm its unique stereoelectronic profile, critical for applications in organic synthesis and medicinal chemistry .

Collision cross-section (CCS) predictions for its adducts, such as [M+H]+ (141.8 Ų) and [M+Na]+ (152.3 Ų), suggest moderate polarity and solvation dynamics, aligning with its hybrid aliphatic-ether structure .

Properties

IUPAC Name |

2-(1,4-dioxan-2-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHNTASRZCVPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1,4-Dioxan-2-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Scientific Research Applications

2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Bioconjugation: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The dioxane ring provides stability and solubility to the compound, facilitating its use in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following table compares 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride with analogous sulfonyl chlorides based on structural, physicochemical, and functional properties:

Structural and Functional Divergences

- Ring Systems : The 1,4-dioxane ring in the target compound enhances solubility in polar solvents compared to purely aliphatic analogs like N-ethyl-N-propylsulfamoyl chloride .

- Electrophilicity : The sulfonyl chloride group in the target compound is more electrophilic than sulfonyl fluorides (e.g., 3-methylbenzene-1-sulfonyl fluoride), making it preferable for nucleophilic displacement reactions .

- Steric Effects: Bulky substituents (e.g., 3-nitrophenyl in C₈H₈ClNO₄S) reduce reactivity in sterically hindered environments, whereas the dioxane ring in the target compound balances steric bulk with conformational flexibility .

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS values (141.8–152.3 Ų) are lower than those of aromatic analogs (e.g., naphthalene-derived sulfonates), reflecting reduced π-system interactions .

- Thermal Stability: Sulfonyl chlorides with electron-withdrawing groups (e.g., –NO₂ in C₈H₈ClNO₄S) exhibit lower thermal stability compared to the target compound due to increased susceptibility to hydrolysis .

Research Findings and Limitations

- Synthetic Utility : The dioxane ring in the target compound enables regioselective reactions in aqueous media, unlike fluorinated analogs (e.g., C₅H₇ClF₂O₂S), which require anhydrous conditions .

- Commercial Availability : The compound is priced at €612.00/50mg (CymitQuimica), reflecting its niche use compared to cheaper, bulkier sulfonyl chlorides .

- Literature Gaps: No experimental toxicity or pharmacokinetic data are available, contrasting with well-studied analogs like dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) .

Biological Activity

2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry due to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula : C₆H₁₁ClO₄S

- SMILES : C1COC(CO1)CCS(=O)(=O)Cl

- InChI : InChI=1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H₂

The sulfonyl chloride group in this compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for its potential biological activities, including antiviral and anticancer effects. The compound's ability to interact with various molecular targets underpins its therapeutic applications.

Antiviral Activity

Research indicates that compounds related to dioxane structures can exhibit antiviral properties. For instance, a study demonstrated that dioxane-based compounds could inhibit Sindbis virus replication, with an effective concentration (EC50) as low as 14 μM for certain derivatives . While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy against viral pathogens.

Anticancer Activity

The anticancer potential of sulfonyl chlorides has been explored in various studies. Compounds with similar functional groups have shown promising results against cancer cell lines. For example, a series of triazole derivatives exhibited significant anticancer activity with IC50 values ranging from 16.782 µg/mL to 39.667 µg/mL against HepG2 liver cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Dioxane Derivatives

A study focused on the synthesis of dioxane-based antiviral agents revealed that linking two dioxane molecules with a hydrocarbon chain enhanced their binding affinity to viral proteins, leading to increased antiviral activity . This finding supports the hypothesis that structural modifications in dioxane derivatives can significantly impact biological activity.

Comparative Analysis

| Compound | Biological Activity | EC50/IC50 Value (µM or µg/mL) |

|---|---|---|

| This compound | Antiviral (predicted) | - |

| Dioxane derivative | Antiviral (Sindbis virus) | EC50 = 14 μM |

| Triazole derivative | Anticancer (HepG2 cells) | IC50 = 16.782 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.